![molecular formula C10H16O2 B3386945 Bicyclo[6.1.0]nonane-9-carboxylic acid CAS No. 77841-63-5](/img/structure/B3386945.png)
Bicyclo[6.1.0]nonane-9-carboxylic acid
概要
説明
Bicyclo[6.1.0]nonane-9-carboxylic acid is a chemical compound known for its unique bicyclic structure. This compound is of significant interest in the field of chemical biology due to its strained-alkyne scaffold, which makes it a valuable building block for various chemical reactions and applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[6.1.0]nonane-9-carboxylic acid typically involves the oxidation of Bicyclo[6.1.0]non-4-yn-9-ylmethanol. This process is carried out under an argon atmosphere in flame-dried glassware with magnetic stirring. Air and moisture-sensitive liquids are transferred via syringe, and solutions are degassed by argon bubbling through a needle . The oxidation is often performed using Jones reagent, which is added dropwise to the reaction mixture at 0°C and then warmed to room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include ensuring the availability of high-purity starting materials, maintaining stringent reaction conditions, and optimizing the process for higher yields and cost-effectiveness.
化学反応の分析
Types of Reactions
Bicyclo[6.1.0]nonane-9-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of alcohol groups to carboxylic acids.
Reduction: Reduction of carboxylic acids to alcohols or other derivatives.
Substitution: Functionalization through amide bond formation, yielding more stable derivatives.
Common Reagents and Conditions
Oxidation: Jones reagent (chromic acid in sulfuric acid).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Amide bond formation using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).
Major Products
The major products formed from these reactions include various derivatives of this compound, such as amides, esters, and alcohols, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Bicyclo[6.1.0]nonane-9-carboxylic acid is used extensively in scientific research, particularly in the following areas:
作用機序
The mechanism of action of Bicyclo[6.1.0]nonane-9-carboxylic acid involves its ability to form stable derivatives through amide bond formation. This stability is crucial for its use in bioconjugation and other applications where long-term stability is required . The molecular targets and pathways involved are primarily related to its interaction with other molecules through its strained-alkyne scaffold, facilitating various chemical transformations .
類似化合物との比較
Similar Compounds
Bicyclo[6.1.0]non-4-yn-9-ylmethanol: A precursor to Bicyclo[6.1.0]nonane-9-carboxylic acid, known for its strained-alkyne structure.
Bicyclo[6.1.0]nonane-9-ylamine: Another derivative with similar structural features but different functional groups.
Uniqueness
This compound is unique due to its ability to form stable amide derivatives, which are more stable than the carbamates typically encountered in similar compounds . This stability makes it particularly valuable in applications requiring long-term stability and robustness .
特性
IUPAC Name |
bicyclo[6.1.0]nonane-9-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c11-10(12)9-7-5-3-1-2-4-6-8(7)9/h7-9H,1-6H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKCHICEVHGMOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2C(C2C(=O)O)CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


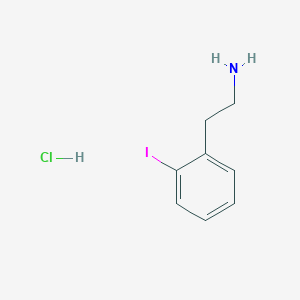

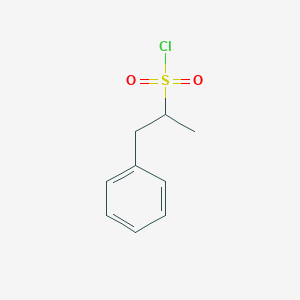
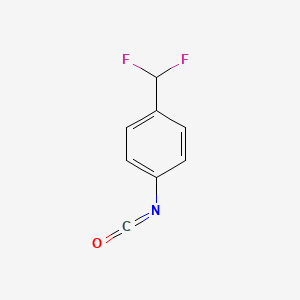

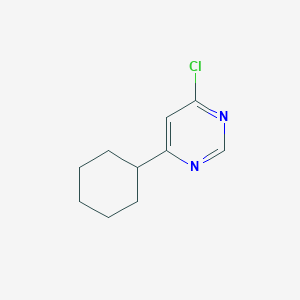
![2,4-Dichloro-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B3386891.png)

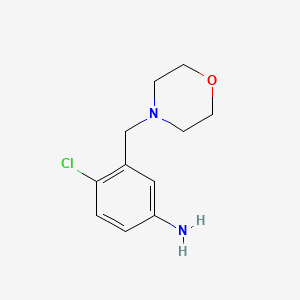


![N-(adamantan-1-yl)-2-chloro-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B3386929.png)


